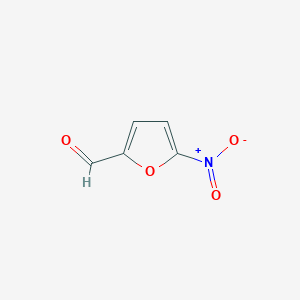
3-Acetyl-2-bromopyridine
説明
Synthesis Analysis
The synthesis of 3-Acetyl-2-bromopyridine and related derivatives typically involves the bromination of pyridine compounds and subsequent acetylation. For instance, the conversion of 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine, followed by interaction with ammonia and acetylation, has been reported (Hertog et al., 1948). Additionally, the formation of terpyridines from 2-acetyl-5-bromopyridine through various metal-catalyzed reactions showcases the compound's utility in creating complex structures (Jianqiang Huo et al., 2011).
Molecular Structure Analysis
The molecular structure of 3-Acetyl-2-bromopyridine derivatives has been elucidated through crystallography and density functional theory (DFT) studies. For example, the crystal structure of 3-amino-5-bromopyridine with N-iodosuccinimide in acetic acid provides insights into the positioning of substituents on the pyridine ring and highlights weak intermolecular hydrogen bonds (K. Bunker et al., 2008).
Chemical Reactions and Properties
3-Acetyl-2-bromopyridine undergoes a variety of chemical reactions, including nucleophilic substitution and coupling reactions. The compound's reactivity towards different reagents underlines its versatility in synthesizing a range of heterocyclic compounds. For instance, its reaction with α-bromoketones and 2-aminopyridine under different conditions leads to the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, showcasing its chemodivergent synthesis potential (Yanpeng Liu et al., 2019).
Physical Properties Analysis
The physical properties of 3-Acetyl-2-bromopyridine and its derivatives have been studied through spectroscopic methods, including vibrational spectroscopy and molecular docking. These studies provide detailed information on the vibrational frequencies, molecular reactivity, and stability, offering insights into the bioactivity of the molecules (S. Premkumar et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-Acetyl-2-bromopyridine derivatives are characterized by their reactivity and the formation of complexes with metals, as seen in the synthesis of platinum complexes of trisubstituted terpyridines. These reactions not only demonstrate the compound's role in forming coordination compounds but also its application in materials science and catalysis (Jianqiang Huo et al., 2011).
科学的研究の応用
Synthesis of Terpyridines : 3-Acetyl-2-bromopyridine is used in the synthesis of trisubstituted terpyridines, which are significant for the formation of platinum complexes. These complexes have potential applications in various fields, including material science and catalysis (Huo, Arulsamy, & Hoberg, 2011).
Preparation of Brominated Pyridines : It is involved in the preparation of brominated pyridines, which are crucial intermediates in the synthesis of a wide range of pyridine derivatives with potential applications in pharmaceuticals and agrochemicals (Hertog, Falter, & Linde, 1948).
Epigenetic Research : 3-Acetyl-2-bromopyridine derivatives play a role in the study of bromodomains, which are involved in reading acetyl-lysine modifications on histones. This research is crucial for understanding gene expression regulation and has implications in cancer therapy and other diseases (Filippakopoulos & Knapp, 2014).
Structural Analysis : The compound is used in studies involving the molecular structure and vibrational spectra of bromopyridines. Such studies are essential for understanding the physical and chemical properties of these compounds (Kandasamy & Velraj, 2012).
Chemical Synthesis : It is utilized in the cyclization of bromopyridines with carboxylic acids, which is a significant reaction in organic synthesis, particularly in the pharmaceutical industry (Cho & Kim, 2008).
Bromodomain Inhibition Studies : Research involving 3-Acetyl-2-bromopyridine derivatives contributes to the development of bromodomain inhibitors. These inhibitors have shown potential in treating various diseases, including cancers and inflammatory disorders (Hewings et al., 2011).
Safety And Hazards
特性
IUPAC Name |
1-(2-bromopyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJZSPNXTDPUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433761 | |
| Record name | 3-ACETYL-2-BROMOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-bromopyridine | |
CAS RN |
84199-61-1 | |
| Record name | 3-ACETYL-2-BROMOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromopyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)


